6-Phenoxypyridin-3-ol
Overview
Description
6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and a hydroxyl group at the 3-position
Scientific Research Applications
6-Phenoxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
Target of Action
6-Phenoxypyridin-3-ol has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to a decrease in B-cell activity
Biochemical Pathways
By inhibiting BTK, this compound affects the B-cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells. When BTK is inhibited, the signaling pathway is disrupted, which can lead to a decrease in B-cell activity .
Pharmacokinetics
The compound’s bioisostere, diaryl ether, is known for its good lipid solubility, metabolic stability, and cell membrane penetration
Result of Action
The primary result of this compound’s action is the inhibition of BTK, leading to a decrease in B-cell activity . This can have various downstream effects depending on the context, such as potential anticancer activity against certain types of lymphoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioisostere, diaryl ether, is known for its photostability , which could potentially influence the stability of this compound.
Safety and Hazards
Future Directions
The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .
Preparation Methods
The synthesis of 6-Phenoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromopyridine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. Another approach involves the Ullmann-type coupling reaction, where 2-bromopyridine is reacted with phenol in the presence of a copper catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Phenoxypyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6-Phenoxypyridin-3-ol can be compared with other similar compounds, such as phenoxypyridine and phenazopyridine.
Phenoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 3-position. It has been widely used in the development of bioactive molecules and pesticides.
Phenazopyridine: This compound is used as a urinary tract analgesic and has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-phenoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQQFRTONNBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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